Field: Biochemistry
Application: “6-Methoxy-2-methylquinolin-4-ol” is used as a specialty product for proteomics research.
Application: Novel quinoline derivatives, including “6-Methoxy-2-methylquinolin-4-ol”, have been studied for their antioxidant activity.
Method: The compounds were synthesized based on 6-amino-substituted quinoline, and their antioxidant activity was studied using the p-nitroso-N,N-dimethylaniline assay.
Results: The quinoline derivatives exhibited pronounced antioxidant activity, which strongly depended on the structural features of the compounds.
Field: Biotechnology
Field: Analytical Chemistry
Application: “6-Methoxy-2-methylquinolin-4-ol” can be used in chromatography, specifically in the separation of compounds.
Field: Organic Chemistry
Application: “6-Methoxy-2-methylquinolin-4-ol” can be used in the synthesis of other chemical compounds.
6-Methoxy-2-methylquinolin-4-ol is an organic compound characterized by the molecular formula C₁₁H₁₁NO₂. It belongs to the class of quinoline derivatives, specifically quinolinols, which are notable for containing a hydroxyl group (-OH) attached to the quinoline ring. The structure features a methoxy group (-OCH₃) at the 6th position and a methyl group (-CH₃) at the 2nd position of the quinoline framework, with the hydroxyl group located at the 4th position. This unique substitution pattern contributes to its distinctive chemical and biological properties.
There is no current scientific research available on the specific mechanism of action of MMQ.
Due to the lack of specific research on MMQ, information on its safety and hazards is limited. However, some general considerations can be drawn based on similar quinolinols:
The products formed from these reactions depend on the specific reagents and conditions employed.
Research indicates that 6-Methoxy-2-methylquinolin-4-ol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of this compound demonstrate antioxidant properties, which are influenced by their structural characteristics . Furthermore, ongoing investigations are exploring its efficacy as a therapeutic agent for various diseases, including its application in proteomics research as a biosensor for biomolecules like insulin and glucose.
The synthesis of 6-Methoxy-2-methylquinolin-4-ol can be accomplished through various methods:
6-Methoxy-2-methylquinolin-4-ol has several applications across various fields:
Several compounds share structural similarities with 6-Methoxy-2-methylquinolin-4-ol:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Ethoxy-2-methylquinolin-4-ol | Ethoxy group instead of methoxy | Different electronic properties due to ethoxy |
4-Hydroxy-2-methylquinoline | Hydroxyl group at the 4-position | Lacks methoxy group; different reactivity |
6-Methoxy-4-methylquinolin-2-ol | Different substitution pattern | Variation in biological activity |
The uniqueness of 6-Methoxy-2-methylquinolin-4-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds.
Corrosive;Irritant